molecular formula C10H19NO3S B2689233 tert-Butyl 3-hydroxy-3-(mercaptomethyl)pyrrolidine-1-carboxylate CAS No. 1510323-33-7

tert-Butyl 3-hydroxy-3-(mercaptomethyl)pyrrolidine-1-carboxylate

Cat. No. B2689233
CAS RN: 1510323-33-7
M. Wt: 233.33
InChI Key: JJSIHBXQHAYFAC-UHFFFAOYSA-N
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Description

“tert-Butyl 3-hydroxy-3-(mercaptomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 . It is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-hydroxy-3-(mercaptomethyl)pyrrolidine-1-carboxylate” can be represented by the SMILES string OC1(CS)CCN(C(OC(C)(C)C)=O)C1 .

Scientific Research Applications

Metabolism and Biochemical Studies

Metabolism studies of tert-butylated compounds have revealed insights into their biochemical transformations within organisms. For example, the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans shows significant differences, highlighting the importance of tert-butylated compounds in pharmacokinetics and toxicology (Daniel, Gage, & Jones, 1968).

Synthetic Chemistry and Drug Development

In synthetic chemistry, tert-butylated pyrrolidines serve as key intermediates in the creation of complex molecules. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives through a one-step continuous flow process demonstrates the versatility of tert-butyl esters in facilitating complex chemical transformations (Herath & Cosford, 2010). Similarly, the development of enantioselective nitrile anion cyclization strategies for synthesizing disubstituted pyrrolidines showcases the application of tert-butylated pyrrolidines in the synthesis of chiral drug molecules with high purity and yield (Chung et al., 2005).

Protective Group Chemistry

Research into the protection of hydroxyl groups highlights the role of tert-butylated compounds in the synthesis of complex organic molecules. The development of tert-butyldimethylsilyl derivatives for hydroxyl protection reflects the broader utility of tert-butyl groups in facilitating synthetic routes by providing stability under various conditions while being easily removable (Corey & Venkateswarlu, 1972).

properties

IUPAC Name

tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-9(2,3)14-8(12)11-5-4-10(13,6-11)7-15/h13,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSIHBXQHAYFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-(sulfanylmethyl)pyrrolidine-1-carboxylate

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